molecular formula C13H12N2O4S B1293045 3-(Benzylsulfonyl)-5-nitroaniline CAS No. 912772-83-9

3-(Benzylsulfonyl)-5-nitroaniline

Cat. No.: B1293045
CAS No.: 912772-83-9
M. Wt: 292.31 g/mol
InChI Key: DJLLPNLKTNURMT-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-5-nitroaniline, commonly referred to as BSN, is an aromatic sulfonyl nitro compound with a wide range of applications in the fields of organic chemistry and materials science. BSN has been used as a building block for the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. It is also used as a reagent for the synthesis of other nitro compounds. In addition, BSN has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Palladium-Catalyzed Reductive Desulfonative Aminocarbonylation

A novel procedure utilizing benzylsulfonyl chlorides as versatile electrophiles in palladium-catalyzed reductive desulfonative aminocarbonylation reactions with nitroarenes has been demonstrated. This process highlights the potential of 3-(Benzylsulfonyl)-5-nitroaniline derivatives in synthesizing phenylacetamides, showcasing the compound's utility in creating complex organic molecules (Xiao‐Feng Wu et al., 2022).

Novel Anionic Rearrangement

An intriguing anionic rearrangement involving N-benzyl-N, N-di-(p-nitrobenzene)sulfonamide to yield N-benzyl-p-nitroaniline upon reaction with NaCN/HMPA at high temperatures has been explored. This transformation provides insight into the chemical behavior and reactivity of nitroaniline derivatives under specific conditions (P. Müller & N. M. Phuong, 1979).

Azo Coupling Products Analysis

The reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with various aromatic amines, including the formation of N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles, highlights the compound's applicability in dye and pigment synthesis. This study showcases the diverse chemical transformations possible with nitroaniline derivatives, contributing to our understanding of azo coupling reactions and their products (J. Pr̆ikryl et al., 2007).

Synthesis of p-Nitroanilide Analogs

Research on the synthesis of p-nitroanilide analogs, widely used as chromogenic substrates for proteolytic enzymes, sheds light on the methods to overcome the challenges posed by the low nucleophilicity of p-nitroaniline's amino group. This emphasizes the compound's significance in biochemical assays and highlights innovative approaches to its synthesis (K. Hojo et al., 2000).

Properties

IUPAC Name

3-benzylsulfonyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLPNLKTNURMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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